molecular formula C22H23FN2O3S B2563231 3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892758-65-5

3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2563231
CAS No.: 892758-65-5
M. Wt: 414.5
InChI Key: ILQBQLSRIAPHPP-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core substituted with various functional groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonylation: The benzenesulfonyl group can be introduced using benzenesulfonyl chloride in the presence of a base like triethylamine.

    Pyrrolidine Substitution: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Fluorinated Compounds: Other fluorine-containing organic molecules.

    Sulfonyl Compounds: Molecules with sulfonyl groups attached to aromatic rings.

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-2-10-25-15-21(29(27,28)16-8-4-3-5-9-16)22(26)17-13-18(23)20(14-19(17)25)24-11-6-7-12-24/h3-5,8-9,13-15H,2,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQBQLSRIAPHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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